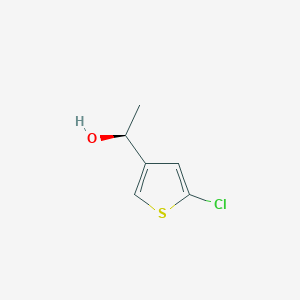

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(5-chlorothiophen-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROBASKSBLIYFH-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CSC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Control in Thiophene Ethanol Systems

Methodologies for Achieving High Enantiomeric Excess in Thiophene (B33073) Alcohol Synthesis

The production of enantiomerically pure alcohols, including substituted thiophene ethanols, is a cornerstone of modern asymmetric synthesis. nih.gov High enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial for applications in pharmaceuticals and agrochemicals. nih.govlibretexts.org Several strategies have been developed to obtain chiral alcohols with high stereoselectivity, primarily falling into two categories: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor. ub.edu Key methodologies include biocatalytic reductions and catalyst-driven asymmetric hydrogenation.

Biocatalytic Reduction: The use of enzymes (biocatalysts) for the reduction of prochiral ketones is a powerful and environmentally benign method for producing enantiopure alcohols. nih.govbohrium.com Whole-cell systems (using bacteria or fungi like Saccharomyces cerevisiae) or isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are employed. bohrium.comresearchgate.netnih.gov These biocatalysts, often operating under mild conditions, can achieve very high enantioselectivity. tudelft.nl For instance, the biocatalytic reduction of tetrahydrothiophene-3-one to (R)-tetrahydrothiophene-3-ol was achieved with an enantiomeric excess of 99.3% after enzyme evolution. chinayyhg.com The process utilizes a cofactor, such as NADPH, which is regenerated in situ, often using a coupled-enzyme system like glucose/glucose dehydrogenase (GDH). tudelft.nlchinayyhg.com Cyanobacteria have also been used to reduce halide-substituted acetophenones to the corresponding (S)-alcohol with high yield and enantiomeric excess. bohrium.com

Asymmetric Hydrogenation: This method involves the use of a chiral metal catalyst to add hydrogen across the double bond of a ketone, preferentially forming one enantiomer of the alcohol. youtube.com Ruthenium (Ru) complexes containing chiral ligands, such as diphosphines (e.g., TolBINAP) and diamines (e.g., TsDPEN), are highly effective for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ones. nih.govnih.govfigshare.com These reactions can achieve high turnover numbers and excellent enantioselectivity (up to 96% ee for α-chloroacetophenone). nih.gov The choice of ligands and reaction conditions is critical for controlling the stereochemical outcome. nih.gov

Table 1: Methodologies for High Enantiomeric Excess in Chiral Alcohol Synthesis

| Methodology | Catalyst/System | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Evolved Ketoreductase (KRED) | Tetrahydrothiophene-3-one | 99.3% | chinayyhg.com |

| Biocatalytic Reduction | Cyanobacteria (Synechococcus sp.) | Halide-substituted acetophenones | High | bohrium.com |

| Asymmetric Hydrogenation | Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | 96% | nih.gov |

| Asymmetric Hydrogenation | Ruthenium-N-heterocyclic carbene | Substituted thiophenes | High | nih.govfigshare.com |

| Biocatalytic Amination | Alcohol Dehydrogenase / Amine Dehydrogenase | Primary and secondary alcohols | up to 99% | nih.gov |

Deracemization

Another advanced approach is deracemization, which converts a racemic mixture into a single, enantiomerically pure product, thus overcoming the 50% yield limit of classical kinetic resolution. nih.gov Dynamic kinetic resolution (DKR) is a prominent example where one enantiomer is selectively transformed while the other is continuously racemized, allowing for a theoretical yield of 100%. nih.gov

Chiral Resolution Techniques for Thiophene Alcohol Enantiomers (e.g., Chromatographic Separation)

When a synthesis results in a racemic (50:50) mixture of enantiomers, a separation process known as chiral resolution is required to isolate the desired enantiomer. libretexts.orglibretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is challenging. libretexts.orglibretexts.org The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.orglibretexts.org

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers. shimadzu.commdpi.com This is typically achieved by using a chiral stationary phase (CSP). mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the stationary phase is a chiral material that interacts differently with each enantiomer. shimadzu.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. mdpi.comnih.gov The differential interaction causes one enantiomer to travel through the column more slowly than the other, leading to their separation. youtube.com The choice of mobile phase, often a mixture of solvents like hexane (B92381) and ethanol (B145695), is crucial for achieving good resolution. mdpi.com Another approach involves derivatizing the racemic alcohol with a chiral agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. mdpi.com These diastereomers can then be separated on a standard, non-chiral silica (B1680970) gel column. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations as a complementary technique to HPLC. shimadzu.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. shimadzu.com SFC can offer faster separations and reduced solvent consumption. mdpi.com Method development often involves screening various columns and mobile phase compositions to find the optimal conditions for separating a specific pair of enantiomers. shimadzu.com

Table 2: Chiral Chromatographic Separation Techniques

| Technique | Stationary Phase Type | Principle of Separation | Common Applications | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., immobilized amylose) | Differential interaction between enantiomers and the CSP. | Separation of drug enantiomers like acalabrutinib. | shimadzu.comnih.gov |

| Diastereomer HPLC | Standard Silica Gel | Separation of diastereomeric esters formed by reacting a racemic alcohol with a chiral derivatizing agent. | Resolution of racemic alcohols after derivatization. | mdpi.com |

| Chiral SFC | Chiral Stationary Phase (CSP) | Similar to chiral HPLC, but using a supercritical fluid mobile phase for faster analysis. | High-throughput screening for chiral separation conditions. | shimadzu.commdpi.com |

| Chiral GC | Chiral Stationary Phase (e.g., modified cyclodextrins) | Separation of volatile enantiomers or their derivatives. | Analysis of volatile chiral alcohols after acylation. | nih.gov |

Chemical Reactivity and Derivatization Pathways of 1s 1 5 Chlorothiophen 3 Yl Ethan 1 Ol

Oxidation Reactions of the Secondary Alcohol Moiety to Ketones

The secondary alcohol group of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is readily oxidized to the corresponding ketone, 1-(5-chlorothiophen-3-yl)ethanone. This transformation is a critical step for further derivatization, such as the synthesis of chalcones or amines. Several mild oxidation methods are suitable for this purpose, preserving the sensitive chlorothiophene ring. chemistrysteps.com

Prominent among these are activated DMSO oxidations, like the Swern oxidation, and methods using hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP) oxidation. thermofisher.comwikipedia.org

Dess-Martin Oxidation : This method employs Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) (DCM). wikipedia.orgwikipedia.org It is known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and simple workup procedures. wikipedia.orgalfa-chemistry.com The reaction tolerates a wide variety of sensitive functional groups and reliably converts secondary alcohols to ketones without epimerization or over-oxidation. wikipedia.orgalfa-chemistry.com

Swern Oxidation : The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org The reaction is performed at low temperatures (typically starting at -78 °C) to generate the reactive chloro(dimethyl)sulfonium chloride species. wikipedia.orgcommonorganicchemistry.com Like the DMP oxidation, it is highly efficient for producing ketones from secondary alcohols without affecting other functional groups. chemistrysteps.comorganic-chemistry.org A notable drawback is the production of the malodorous byproduct, dimethyl sulfide. wikipedia.orgbyjus.com

These oxidation reactions provide a crucial entry point to the chemistry of the corresponding ketone, which is a versatile precursor for more complex thiophene (B33073) derivatives.

| Oxidation Method | Key Reagents | Typical Conditions | Product | Key Features |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | 1-(5-chlorothiophen-3-yl)ethanone | Mild, neutral pH, high yield, simple workup. wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (Et₃N) | DCM, -78 °C to Room Temperature | 1-(5-chlorothiophen-3-yl)ethanone | Mild, tolerates sensitive groups, avoids toxic metals. wikipedia.orgorganic-chemistry.org |

Reduction Reactions of the Alcohol and Potential Ring Systems

While the primary interest often lies in the oxidation of the alcohol, reduction reactions of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol and its derivatives can also be synthetically useful. These reductions can target either the chlorine substituent or the thiophene ring itself.

Reductive Dechlorination : The carbon-chlorine bond on the thiophene ring can be cleaved under reductive conditions. wikipedia.org This process, known as reductive dehalogenation, typically involves reagents like zero-valent metals (e.g., zinc) or catalytic hydrogenation with a palladium catalyst in the presence of a base. wikipedia.orgyoutube.com This would yield (1S)-1-(thiophen-3-yl)ethan-1-ol, removing the chlorine atom and allowing for different subsequent functionalization strategies. Certain anaerobic bacteria have also been shown to effect reductive dehalogenation on chlorinated aromatic compounds. wikipedia.orgnih.gov

Thiophene Ring Hydrogenation : The thiophene ring is aromatic and generally resistant to reduction, but it can be hydrogenated under specific catalytic conditions. rsc.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or more specialized systems like hydrogen tungsten bronze can saturate the ring to form the corresponding tetrahydrothiophene (B86538) derivative. rsc.orgresearchgate.net This transformation drastically alters the electronic and steric properties of the molecule, converting the flat aromatic ring into a flexible, saturated heterocyclic system. The formation of tetrahydrothiophene from thiophene has been shown to be kinetically and thermochemically favorable with certain catalysts. rsc.orgresearchgate.net

| Reaction Type | Target Moiety | Typical Reagents/Conditions | Potential Product |

|---|---|---|---|

| Reductive Dechlorination | Chlorine Atom | Zn, acid; or H₂, Pd/C, base | (1S)-1-(thiophen-3-yl)ethan-1-ol |

| Ring Hydrogenation | Thiophene Ring | H₂, High-pressure, Raney Ni or other catalysts | (1S)-1-(5-chlorotetrahydrothiophen-3-yl)ethan-1-ol |

Nucleophilic Substitution Reactions at the Chlorine Atom and Hydroxyl Group

The molecule possesses two primary sites for nucleophilic substitution: the hydroxyl group and the chlorine atom attached to the thiophene ring.

Substitution of the Hydroxyl Group : The hydroxyl group is a poor leaving group but can be activated to facilitate substitution. The Mitsunobu reaction is an exceptionally useful method for this purpose, allowing the conversion of secondary alcohols into a wide range of other functional groups with a clean inversion of stereochemistry. missouri.eduorganic-chemistry.org The reaction involves triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable acidic nucleophile (pKa < 13). missouri.eduorganic-chemistry.orgchem-station.com This allows for the introduction of esters, ethers, azides (which can be reduced to amines), and other functionalities at the chiral center, yielding the (1R) product. missouri.edunih.gov

Substitution of the Chlorine Atom : Nucleophilic aromatic substitution (SNAr) on the chlorothiophene ring is more challenging. SNAr reactions on thiophenes generally require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The 3-(1-hydroxyethyl) group is weakly activating, which does not facilitate SNAr at the C5 position. Therefore, direct displacement of the chlorine atom by common nucleophiles under standard conditions is unlikely to be efficient. However, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) at this position would be a more viable strategy for replacing the chlorine atom after converting the alcohol to a more robust protecting group.

| Reaction | Reactive Site | Key Reagents | Key Feature |

|---|---|---|---|

| Mitsunobu Reaction | Hydroxyl Group | PPh₃, DEAD/DIAD, Nucleophile (e.g., RCOOH, HN₃) | Inversion of stereochemistry (S to R). missouri.eduorganic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Chlorine Atom | Strong Nucleophile (e.g., NaOMe) | Generally difficult without strong activating groups. nih.gov |

Condensation Reactions Involving the Alcohol Functionality

The secondary alcohol functionality is a prime site for condensation reactions, most notably to form esters and ethers. These reactions are fundamental for modifying the properties of the molecule or for installing protecting groups.

Esterification : The alcohol can be converted to an ester through reaction with a carboxylic acid or its more reactive derivatives (e.g., acid chlorides, anhydrides). byjus.com Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a classic method. organic-chemistry.org The reaction is an equilibrium process, often requiring the removal of water to drive it to completion. researchgate.net Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or DMAP) provides a more rapid and irreversible route to the corresponding ester. organic-chemistry.org

Etherification : The formation of an ether can be achieved via the Williamson ether synthesis. wikipedia.org This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comtransformationtutoring.com This potent nucleophile is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether. wikipedia.orgbyjus.com This method is highly versatile for preparing asymmetrical ethers. byjus.com

Synthesis of Complex Thiophene Derivatives via Further Functionalization (e.g., Chalcones, Amines)

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is a valuable starting material for synthesizing more complex and potentially biologically active thiophene derivatives. Key to this is the initial oxidation of the alcohol to the ketone, 1-(5-chlorothiophen-3-yl)ethanone.

Chalcone Synthesis : The resulting ketone is an ideal substrate for Claisen-Schmidt condensation (a type of aldol (B89426) condensation) with an aromatic aldehyde. In the presence of a base (e.g., NaOH or KOH), the ketone is deprotonated to form an enolate, which then attacks the aldehyde. Subsequent dehydration yields a chalcone, which is an α,β-unsaturated ketone. These thiophene-containing chalcones are a class of compounds investigated for various biological activities.

Amine Synthesis : Chiral amines can be prepared from the parent alcohol or the intermediate ketone.

From the Ketone (Reductive Amination) : The ketone can be reacted with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Asymmetric transfer hydrogenation of the intermediate imine using a chiral catalyst can produce chiral amines with high enantioselectivity. acs.org

From the Alcohol (Mitsunobu Reaction) : As mentioned in section 4.3, the Mitsunobu reaction can be used to introduce a nitrogen nucleophile with inversion of configuration. missouri.edu Using hydrogen azide (B81097) (HN₃) or phthalimide (B116566) as the nucleophile, followed by reduction (for the azide) or hydrolysis (for the phthalimide), yields the corresponding (1R)-amine. organic-chemistry.org

Electrophilic Aromatic Substitution and Directed Functionalization of the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution (SEAr), and the regiochemical outcome is controlled by the directing effects of the existing substituents: the C3-(1-hydroxyethyl) group and the C5-chloro group. researchgate.net

Directing Effects :

The 3-(1-hydroxyethyl) group is an ortho-, para-directing (in this case, 2- and 4-directing) and activating group due to the electron-donating nature of the alkyl group.

The 5-chloro group is an ortho-, para-directing (4-directing) but deactivating group due to the competing effects of inductive electron withdrawal and lone-pair resonance donation.

The most activated position on the ring for electrophilic attack is C2, followed by C4. The C2 position is strongly activated by the adjacent alkyl substituent and is sterically accessible. The C4 position is activated by the alkyl group and directed by the chloro group. Therefore, electrophilic substitution reactions like halogenation (e.g., with N-bromosuccinimide, NBS), nitration, or Friedel-Crafts acylation are expected to occur preferentially at the C2 or C4 positions. uoanbar.edu.iq The precise ratio of C2 to C4 substitution would depend on the specific electrophile and reaction conditions. Modern palladium-catalyzed C-H activation and functionalization methods offer alternative strategies for the selective introduction of aryl or other groups onto the thiophene ring, sometimes overriding the innate directing effects of the substituents. mdpi.comnih.govrsc.org

Mechanistic Insights and Theoretical Investigations of 1s 1 5 Chlorothiophen 3 Yl Ethan 1 Ol Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Synthesis and Derivatization

The primary route to (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-(5-chlorothiophen-3-yl)ethanone. A prominent and highly effective method for this transformation is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The mechanism of the Noyori hydrogenation is a well-studied, metal-ligand bifunctional process. nih.gov In this catalytic cycle, both the ruthenium metal center and the coordinated ligand actively participate in the hydrogen transfer. For the reduction of a ketone, the proposed mechanism involves the formation of a six-membered pericyclic transition state. nih.gov

The key steps in the proposed mechanism for the asymmetric hydrogenation of 1-(5-chlorothiophen-3-yl)ethanone using an (S)-BINAP-Ru catalyst are as follows:

Formation of the Active Catalyst: The catalyst precursor, often a Ru(II) complex, reacts with hydrogen gas to form a ruthenium dihydride species.

Substrate Coordination: The ketone, 1-(5-chlorothiophen-3-yl)ethanone, coordinates to the ruthenium center.

Hydrogen Transfer: A concerted, non-classical, outer-sphere hydrogen transfer occurs. One hydride (H⁻) is delivered from the ruthenium center to the carbonyl carbon, while a proton (H⁺) is transferred from the amine or phosphine ligand to the carbonyl oxygen. This occurs through a six-membered transition state. mdpi.com

Product Release and Catalyst Regeneration: The resulting (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is released, and the catalyst is regenerated to continue the cycle.

The high enantioselectivity observed in this reaction is attributed to the specific geometry of the transition state, which is dictated by the chirality of the BINAP ligand. The rigid C2-symmetric structure of BINAP creates a chiral environment around the metal center, forcing the substrate to adopt a specific orientation that minimizes steric hindrance. harvard.edu This orientation favors the approach of hydrogen to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of the (S)-enantiomer of the alcohol. harvard.edu The diastereomeric transition state that would lead to the (R)-enantiomer is significantly higher in energy due to unfavorable steric interactions between the substrate and the phenyl groups of the BINAP ligand. harvard.edu

Derivatization of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol, for instance, through esterification or etherification reactions at the hydroxyl group, typically proceeds through standard nucleophilic substitution or addition-elimination mechanisms. The stereochemistry at the chiral center is generally retained during these transformations, as the C-O bond of the alcohol is not broken.

| Step | Description | Key Intermediates/Transition States |

| 1 | Catalyst Activation | Ru(II)-dihydride species |

| 2 | Substrate Coordination | Ru-ketone complex |

| 3 | Hydrogen Transfer | Six-membered pericyclic transition state |

| 4 | Product Release | (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol and regenerated catalyst |

Computational Chemistry and Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of molecules like (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol. nih.govrsc.org These theoretical calculations provide insights into aspects that are often challenging to determine experimentally.

Conformational Analysis:

The presence of a chiral center and a rotatable bond between the thiophene (B33073) ring and the ethanol (B145695) moiety means that (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol can exist in various conformations. Quantum chemical calculations can be employed to determine the relative energies of these conformers and predict the most stable three-dimensional structure. The preferred conformation is a result of a delicate balance between steric hindrance (e.g., between the hydroxyl group and the thiophene ring) and stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the sulfur atom of the thiophene ring.

Reactivity Prediction:

DFT calculations can also be used to predict the reactivity of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol. By calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most nucleophilic and electrophilic sites within the molecule. mdpi.com For instance, the analysis of the electrostatic potential can highlight the regions most susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is another important parameter that can provide information about the kinetic stability and chemical reactivity of the molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

These computational studies can aid in understanding the regioselectivity of reactions involving the thiophene ring and the relative reactivity of the hydroxyl group. For example, theoretical calculations can help predict whether an electrophilic substitution reaction will occur preferentially at the C4 position of the thiophene ring.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Conformational Analysis | Relative energies of conformers, most stable geometry |

| DFT | Reactivity Prediction | Electron density distribution, HOMO/LUMO energies, electrostatic potential |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption spectra |

Structure-Reactivity and Structure-Selectivity Relationships in Thiophene-Based Systems

The reactivity and selectivity of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol are intrinsically linked to its molecular structure, particularly the electronic properties of the substituted thiophene ring.

Structure-Reactivity Relationships:

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com However, the substituents on the ring significantly modulate this reactivity. In (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol, we have two key substituents to consider:

Chlorine Atom (at C5): Halogens are generally deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I). lumenlearning.com However, they are also capable of donating a lone pair of electrons through resonance (+R), which directs incoming electrophiles to the ortho and para positions. In the case of the 5-chloro substituent, this deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

1-hydroxyethyl Group (at C3): The alkyl group has a weak electron-donating inductive effect (+I), which would slightly activate the ring. The hydroxyl group itself is a strong activating group due to its ability to donate a lone pair of electrons via resonance (+R).

Structure-Selectivity Relationships:

The position of electrophilic attack on the thiophene ring is governed by the directing effects of the existing substituents. The electron-donating 1-hydroxyethyl group at the C3 position will direct incoming electrophiles to the C2 and C4 positions. The chlorine atom at the C5 position, being a deactivating ortho-para director, would also influence the position of substitution. The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

For instance, in an electrophilic substitution reaction, the incoming electrophile is most likely to attack the C2 or C4 position, as these positions are activated by the 1-hydroxyethyl group and are meta to the deactivating chloro group. Steric hindrance from the adjacent 1-hydroxyethyl group might disfavor substitution at the C2 position to some extent, potentially leading to a preference for the C4 position.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| Chlorine | C5 | -I, +R | Deactivating | Ortho, Para (to C5) |

| 1-hydroxyethyl | C3 | +I, +R | Activating | Ortho, Para (to C3) |

Advanced Applications and Synthetic Utility in Research and Development

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The precise spatial arrangement of its hydroxyl group is crucial for establishing stereochemistry in multi-step syntheses. While direct examples of its incorporation are often found within patented synthetic routes, the structural motif is highly relevant to the synthesis of modern pharmaceuticals.

A key area where structurally similar thiophene (B33073) intermediates are pivotal is in the preparation of anti-platelet agents like Ticagrelor. jocpr.comrasayanjournal.co.in The synthesis of Ticagrelor involves the coupling of a complex cyclopentane (B165970) moiety with a substituted pyrimidine (B1678525) core. rasayanjournal.co.ingoogle.com The synthesis of these core fragments often starts from simpler, functionalized heterocyclic and carbocyclic precursors. For instance, the synthesis of the related intermediate 5-chlorothiophene-2-carboxylic acid is a critical step in the production of the anticoagulant Rivaroxaban. google.com The methods for producing these intermediates, such as low-temperature lithiation and Grignard reactions, are analogous to the potential synthetic pathways involving (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol. google.comgoogle.com

The general strategy involves using the chiral alcohol's functionalities—the hydroxyl group for coupling reactions and the thiophene ring for further elaboration—to construct larger, more intricate molecular architectures. The chloro-substituent also provides a site for cross-coupling reactions, further enhancing its synthetic versatility.

Role in the Design and Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

The thiophene nucleus is a well-established scaffold for the development of chiral ligands used in asymmetric catalysis. nih.goviaea.orgresearchgate.net The defined geometry and potential for functionalization make thiophene derivatives ideal for creating the specific steric and electronic environments needed to control the stereochemical outcome of a reaction.

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is a prime candidate for modification into a chiral ligand. The hydroxyl group can be readily converted into a coordinating group or used as an anchor to attach larger phosphine (B1218219) or amine moieties. Researchers have successfully synthesized novel C₂-symmetric chiral ligands from thiophene-2,5-dicarboxylic acid, which have been applied in copper-catalyzed asymmetric Friedel–Crafts alkylations. nih.gov Similarly, chiral ligands derived from other functionalized thiophenes have been used to create vanadium complexes that catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. researchgate.netkoreascience.kr

While direct synthesis of a ligand from (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is not prominently documented in public literature, the established success of related structures underscores its potential. A hypothetical synthetic route could involve etherification or esterification of the hydroxyl group to introduce a coordinating atom (e.g., phosphorus or nitrogen), creating a bidentate [S, O] or [S, N] ligand. Such ligands could find applications in a variety of metal-catalyzed transformations, including hydrogenations, C-C bond formations, and hydrosilylations.

Precursor for Advanced Materials and Organic Electronic Components (e.g., Polymer Semiconductors)

Thiophene-based polymers, particularly regioregular poly(3-alkylthiophene)s (P3ATs), are cornerstone materials in the field of organic electronics due to their excellent charge transport properties and stability. nih.govcmu.eduwikipedia.org The introduction of chirality into the side chains of polythiophenes can influence their self-assembly, leading to helical superstructures that can impact their optical and electronic properties. nih.gov

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol serves as a precursor to chiral monomers for such polymers. The hydroxyl group can be derivatized with a polymerizable group or an extended alkyl chain to improve solubility, before the thiophene ring is polymerized. The most common methods for polymerization include oxidative coupling with FeCl₃, or transition-metal-catalyzed cross-coupling reactions like Kumada, Stille, or Suzuki polymerizations, which allow for the synthesis of regioregular, head-to-tail (HT) coupled polymers with superior electronic properties. cmu.edursc.orgcapes.gov.br

The resulting chiral polythiophene could be used as the active layer in organic field-effect transistors (OFETs). acs.orgnih.govrsc.org The performance of these devices is highly dependent on the molecular packing and film morphology, which is influenced by the chiral side chains derived from the parent alcohol.

Table 1: Properties of Thiophene-Based Polymers for Electronic Applications Note: This table presents representative data for various thiophene-based materials to illustrate typical properties; data is not specific to polymers derived from (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol.

| Polymer/Oligomer Type | Application | Key Property | Reported Value | Reference |

|---|---|---|---|---|

| Regioregular Poly(3-alkylthiophene)s | OFETs | Charge Carrier Mobility | Higher than regioirregular analogues | nih.gov |

| Dithieno[3,2-b:2′,3′-d]thiophene Derivative (2,6-DADTT) | Single Crystal OFETs | Hole Mobility | up to 1.26 cm² V⁻¹ s⁻¹ | nih.gov |

| Thiophene-fused Isoindigo Polymers (PTII-T) | Ambipolar OFETs | Balanced Electron/Hole Mobility | Demonstrated ambipolar behavior | rsc.org |

| Fluorenone-Thiophene Co-oligomer | OFETs | Film Morphology Dependent Mobility | Property studied | cnr.it |

Synthetic Intermediates for Agrochemical and Specialty Chemical Development

The chlorothiophene scaffold is a recognized toxophore in the development of new agrochemicals, particularly fungicides. nih.govresearchgate.net The unique electronic properties and substitution pattern of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol make it an attractive starting point for creating novel active ingredients.

Research has shown that N-(thiophen-2-yl) nicotinamide (B372718) derivatives possess excellent fungicidal activities against cucumber downy mildew, with some compounds outperforming commercial fungicides. nih.gov Another study highlighted the antifungal activity of a different thiophene derivative against pathogenic yeasts like Candida species and Cryptococcus neoformans. researchgate.net These findings suggest that molecules synthesized from (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol could exhibit potent and specific biological activity. The synthesis would typically involve converting the hydroxyl group into an amine or amide linkage to connect to other pharmacophores.

Table 2: Fungicidal Activity of Selected Thiophene Derivatives

| Compound Class | Target Pathogen | Activity Metric (EC₅₀ / MIC) | Reported Value | Reference |

|---|---|---|---|---|

| N-(thiophen-2-yl) nicotinamide (Compound 4f) | Cucumber Downy Mildew | EC₅₀ | 1.96 mg/L | nih.gov |

| N-(thiophen-2-yl) nicotinamide (Compound 4a) | Cucumber Downy Mildew | EC₅₀ | 4.69 mg/L | nih.gov |

| Thiophene Derivative (5CN05) | Cryptococcus neoformans | MIC | 17 µg/mL | researchgate.net |

| 5CN05 in Microemulsion (ME-5CN05) | Cryptococcus neoformans | MIC | 2.2 µg/mL | researchgate.net |

In the realm of specialty chemicals, chlorothiophenes are valuable intermediates. For example, 5-chlorothiophene-2-carboxylic acid is a key building block for the blockbuster anticoagulant drug Rivaroxaban. google.com The synthetic routes to such specialty chemicals often involve the precise functionalization of the thiophene ring, a process for which (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is well-suited.

Applications in Fluorescent Marker Synthesis for Biopolymers

Thiophene and its oligomers are known fluorophores, exhibiting optical properties that are highly sensitive to their chemical environment. wikipedia.orgnih.gov This characteristic makes them excellent candidates for the core structure of fluorescent probes and markers for biological systems.

Derivatives of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol can be developed into fluorescent labels for biopolymers like nucleic acids or proteins. The synthesis of such a marker would involve chemically modifying the hydroxyl group to introduce a reactive moiety (e.g., an isothiocyanate, N-hydroxysuccinimide ester, or maleimide) that can covalently bond to the target biopolymer.

Researchers have developed thiophene-extended nucleosides that act as molecular rotor-type fluorogenic sensors, where fluorescence intensity changes upon interaction with target proteins or changes in the microenvironment's viscosity. acs.orgnih.gov Other thiophene-based probes have been designed for the selective detection of metal ions. nih.govacs.org The fluorescence of 5-acyl-2,2'-bithienyls is particularly notable, with emission wavelengths that are sensitive to the hydrogen-bonding character of the solvent, suggesting a charge-transfer excited state. rsc.org By leveraging the inherent fluorescence of the thiophene core and the synthetic handle provided by the hydroxyl group, (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol is a promising platform for creating sophisticated tools for biochemical research and diagnostics.

Future Perspectives and Emerging Research Avenues for Chiral Thiophene Alcohols

Innovations in Asymmetric Catalysis and Biocatalysis for Enhanced Efficiency and Selectivity

The synthesis of enantiomerically pure alcohols is a cornerstone of modern chemistry, with asymmetric catalysis and biocatalysis at the forefront of innovation. mdpi.com The limitations of early methods, such as racemic resolution and the use of stoichiometric chiral auxiliaries, have been largely overcome by catalytic approaches that allow a single chiral catalyst molecule to produce a vast quantity of enantioenriched product. mdpi.com

Asymmetric Catalysis: The development of novel chiral ligands is central to advancing metal-catalyzed reactions. For instance, new C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands have been successfully used with copper(II) to catalyze asymmetric Henry and aldol (B89426) reactions, achieving excellent yields and enantioselectivities up to 96% ee. nih.gov Similarly, vanadium complexes with new thiophene-based Schiff base ligands have proven effective in the asymmetric oxidation of sulfides, a reaction that highlights the versatility of these ligand systems. iaea.orgkoreascience.kr These approaches are part of a broader trend where chiral ligand-lewis acid-metal complexes are enabling crucial carbon-carbon bond-forming reactions. nih.gov The continuous design of more robust and selective catalysts is expanding the scope of asymmetric synthesis to operate under milder conditions. chiralpedia.com

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), offer an environmentally benign and highly selective alternative for the synthesis of chiral alcohols from their corresponding prochiral ketones. nih.govnih.gov The use of ADHs is considered a powerful tool for preparing enantioenriched products. mdpi.com Novel ADHs from various bacterial sources, such as Rhodococcus and Lactobacillus species, have been identified and characterized, showing broad substrate specificity and providing access to both (R)- and (S)-alcohols with high enantiomeric excess. nih.govnih.gov For example, an ADH from Rhodococcus R6 demonstrated a specific activity of 110 U mg⁻¹ in reducing 2-hydroxyacetophenone, achieving >99% ee. nih.gov Whole-cell biocatalysis, which utilizes entire microorganisms, further simplifies the process by eliminating the need for expensive enzyme isolation and cofactor regeneration, making it economically feasible for industrial-scale production. nih.govqu.edu.qa

| Catalytic Approach | Catalyst/Enzyme Example | Key Advantages | Reported Selectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Metal Catalysis | Cu(II)-thiophene-2,5-bis(amino-alcohol) | High efficiency in C-C bond formation, good yields. | Up to 96% | nih.gov |

| Asymmetric Metal Catalysis | Vanadium-Schiff base complexes | Effective for asymmetric oxidation, uses "green" oxidant (H₂O₂). | Up to 79% | iaea.orgkoreascience.kr |

| Biocatalysis | ADH from Rhodococcus R6 | High specific activity, excellent enantioselectivity. | >99% | nih.gov |

| Biocatalysis | ADH from Lactobacillus species | Provides access to (R)-specific alcohols, broad substrate scope. | High | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical synthesis by enabling data-driven approaches to reaction discovery and optimization. chiralpedia.com Traditional methods for optimizing reaction conditions are often resource-intensive and time-consuming. nih.gov ML algorithms can analyze large datasets to identify patterns and predict the outcomes of new reactions, thereby accelerating the development of efficient catalytic protocols. nih.govarxiv.org

This integration is particularly impactful in asymmetric catalysis, where predicting enantioselectivity is a significant challenge. arxiv.org Researchers have developed ML models that can accurately forecast the stereoselectivity of reactions using molecular descriptors for the catalyst, substrates, and solvents. arxiv.org For instance, a neural network trained on a relatively small dataset has been shown to successfully predict the enantioselectivity of asymmetric catalytic reactions. chemistryworld.com A meta-learning approach has also been proposed, which can leverage data from existing literature to predict the outcomes of new reactions with minimal experimental data, outperforming other ML methods like random forests. nih.gov

In biocatalysis, ML has been applied to optimize reaction parameters for whole-cell bioreductions. One study used an Artificial Intelligence model to optimize the asymmetric reduction of acetophenone (B1666503) using Lactobacillus senmaizukei. qu.edu.qa By analyzing the effects of pH, temperature, incubation time, and agitation speed, the model identified the optimal conditions to achieve an enantiomeric excess of 95.5%. qu.edu.qa Such computational tools allow for a more rapid and efficient exploration of the vast parameter space of a chemical reaction, guiding chemists toward the most promising experimental conditions. chiralpedia.com

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methods. jocpr.com Atom economy measures the efficiency of a reaction by quantifying how many atoms from the reactants are incorporated into the final product. jocpr.com Catalytic reactions are inherently more atom-economical than stoichiometric approaches. chiralpedia.comnih.gov

Future research will continue to focus on designing synthetic routes that maximize atom efficiency. Asymmetric hydrogenation and isomerization reactions are prime examples of highly atom-economical processes, as they rearrange or add atoms with minimal waste. nih.govnih.gov For example, a two-step procedure involving Pd-catalyzed hydrothiolation followed by an enantioselective Rh-catalyzed isomerization of allylic alcohols provides a high atom economy route to chiral α-sulfenylated ketones with no theoretical waste. nih.gov

The use of environmentally benign reagents is another cornerstone of sustainable synthesis. The asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant is an attractive method due to its high atom economy and the formation of water as the only byproduct. koreascience.krresearchgate.net Furthermore, combining different catalytic strategies, such as biocatalysis with photoredox or electrochemical methods, is a promising avenue for developing sustainable and efficient transformations. nih.govfrontiersin.org Asymmetric electrocatalysis, in particular, is emerging as a sustainable and atom-efficient approach for a variety of enantioselective reactions. nih.govfrontiersin.org

Exploration of Novel Reactivity and Functionalization Pathways for Advanced Derivatives

Expanding the synthetic utility of chiral thiophene (B33073) alcohols like (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol requires the exploration of novel reactivity and functionalization pathways. The thiophene ring itself is a versatile scaffold that can be modified to create advanced derivatives with unique properties. nih.gov

One emerging area is the development of new methods for constructing the thiophene ring from acyclic precursors, which can then be used to build more complex chiral structures. nih.gov For example, one-pot C-S coupling and heterocyclization reactions of functionalized alkynes provide an efficient route to substituted thiophenes. nih.gov Another powerful tool is olefin metathesis, which has recently been applied to the construction of aromatic heterocycles, including thiophenes. nih.gov

Further functionalization of the pre-formed chiral thiophene alcohol can lead to advanced derivatives. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds, and their application to thiophene substrates is an active area of research. acs.org Recent developments in photocatalysis are opening doors to novel transformations, such as the photoinduced dearomatization of heterocycles, which could provide access to three-dimensional structures from flat aromatic starting materials. acs.org The design of thiophene-based non-fullerene acceptors (NFAs) for organic electronics also showcases how functionalization can tune the electronic properties of these molecules for advanced material applications. acs.org

Design of Next-Generation Thiophene-Based Chiral Auxiliaries and Ligands

The performance of an asymmetric metal-catalyzed reaction is critically dependent on the structure of the chiral ligand. The thiophene scaffold is an attractive platform for ligand design due to its unique electronic and steric properties. researchgate.netnih.gov Future research will focus on creating next-generation thiophene-based ligands and chiral auxiliaries that offer enhanced reactivity, selectivity, and broader substrate scope.

Recent efforts have produced a variety of novel thiophene-based ligands. These include C₂-symmetric bis(amino-alcohol) ligands for copper-catalyzed reactions and tridentate Schiff base ligands for vanadium-catalyzed oxidations. nih.goviaea.org The design process often involves computational modeling to predict the ligand's conformational properties and how it will interact with a metal center. koreascience.krresearchgate.net For example, MM2 program calculations were used to compare the geometry of new thiophene-based Schiff base ligands to existing ones, helping to rationalize their catalytic activity. koreascience.krresearchgate.net

Another promising direction is the immobilization of these chiral ligands onto solid supports, creating recyclable heterogeneous catalysts. acs.org This approach aligns with the goals of green chemistry by simplifying catalyst recovery and reuse. For instance, chiral oxazoline-based ligands have been supported on mesoporous silica (B1680970) (SBA-15) and used in copper-catalyzed asymmetric allylic oxidations, demonstrating high yields and selectivities over multiple cycles. acs.org The continued evolution of thiophene-based ligand design will be crucial for discovering new asymmetric transformations and improving the efficiency of existing ones. nih.gov

| Ligand Type | Structural Feature | Metal | Application | Reference |

|---|---|---|---|---|

| Bis(amino-alcohol) | C₂-symmetric, thiophene-2,5-disubstituted | Cu(II) | Asymmetric Aldol and Henry Reactions | nih.gov |

| Schiff Base | Tridentate, derived from 3-hydroxythiophene-2-carbaldehyde | Vanadium | Asymmetric Sulfide Oxidation | iaea.orgkoreascience.kr |

| Amino Oxazoline | Immobilized on SBA-15 support | Cu(I) | Heterogeneous Asymmetric Allylic Oxidation | acs.org |

| Oligothiophenes | Conformationally sensitive fluorescent properties | N/A (Ligand) | Fluorescent Probes for Biological Imaging | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol to achieve high enantiomeric purity?

- Methodological Answer :

- Key Steps :

Use chiral catalysts or enzymes for asymmetric reduction of the corresponding ketone precursor.

Employ reflux conditions with absolute ethanol and a base (e.g., KOH) to promote reaction completion, as demonstrated in similar thiophene-derived alcohol syntheses .

Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

-

Purification :

-

Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase to separate enantiomers .

-

Yield Improvement :

-

Optimize stoichiometry of reducing agents (e.g., NaBH₄ with chiral ligands) and reaction time (≥12 hours) to enhance stereochemical purity (>85%) .

- Data Table :

| Parameter | Optimal Condition | Observed Purity | Reference |

|---|---|---|---|

| Reaction Time | 12–24 hrs | 87–90% ee | |

| Chiral HPLC Mobile Phase | Hexane:Isopropanol (90:10) | Baseline separation |

Q. What analytical techniques are most reliable for confirming the structure and purity of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol?

- Methodological Answer :

- NMR Spectroscopy :

- Analyze NMR for characteristic thiophene proton signals (δ 6.8–7.2 ppm) and the chiral alcohol proton (δ 4.2–4.5 ppm) .

- Chiral HPLC :

- Use a Daicel Chiralpak column with UV detection at 254 nm to quantify enantiomeric excess (ee) .

- Mass Spectrometry :

- Confirm molecular ion peaks via HRMS (e.g., [M+Na]+ at m/z 218.04) and fragment ions corresponding to Cl loss .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in stereochemical assignments for (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Compare calculated NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) with experimental data to validate stereochemistry .

- Molecular Dynamics :

- Simulate chiral HPLC retention times using software like Gaussian or ORCA to predict elution order .

- Case Study :

- For (R)-1-(3-chlorophenyl)ethan-1-ol, DFT calculations reduced structural ambiguity by correlating computed optical rotations ([α]D²⁰) with experimental values (87% ee) .

Q. What strategies mitigate conflicting NMR data due to solvent-induced chemical shift variations in thiophene derivatives?

- Methodological Answer :

-

Solvent Standardization :

-

Use deuterated chloroform (CDCl₃) for consistency, as polar solvents (e.g., DMSO-d₆) may obscure thiophene proton splitting .

-

Variable Temperature NMR :

-

Resolve overlapping signals by acquiring spectra at 25°C and −20°C to reduce conformational flexibility .

- Data Table :

| Solvent | δ (Thiophene H) | δ (Alcohol H) |

|---|---|---|

| CDCl₃ | 6.95 ppm | 4.35 ppm |

| DMSO-d₆ | 7.10 ppm | 4.50 ppm |

Q. How can catalytic asymmetric synthesis improve the scalability of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol production?

- Methodological Answer :

- Catalyst Selection :

- Use Noyori-type Ru catalysts with (S)-BINAP ligands for transfer hydrogenation of ketones, achieving >90% ee .

- Solvent Optimization :

- Replace ethanol with iPrOH to enhance catalyst turnover frequency (TOF) .

- Scale-Up Protocol :

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of thiophene rings .

Safety and Handling

Q. What safety protocols are critical when handling (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.